1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
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Overview
Description
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the first position and a formyl group at the third position
Synthetic Routes and Reaction Conditions:
Isoxazole Strategy: One common synthetic route involves the use of isoxazole derivatives. The reaction typically employs molybdenum hexacarbonyl (Mo(CO)6) as a catalyst to facilitate ring expansion. The starting materials include methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which undergo a series of reactions to form the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically targets the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the formyl group to a hydroxyl group, forming a hydroxyl derivative.
Substitution Reactions: Substitution reactions can occur at the pyridine ring, involving nucleophilic substitution with various reagents. Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium amide, NaNH2).
Major Products: The major products formed from these reactions include carboxylic acids, hydroxyl derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory and anticancer effects.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant activity, it may neutralize free radicals, preventing oxidative damage to cells.
Comparison with Similar Compounds
1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is structurally similar to other pyridine derivatives such as 2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde and 5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde. its unique substitution pattern gives it distinct chemical and biological properties. For instance, the position of the methyl group and formyl group can influence its reactivity and biological activity.
List of Similar Compounds
2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
3-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde
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Properties
IUPAC Name |
1-methyl-4-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-3-2-7(10)6(4-8)5-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJXDPPRPROQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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